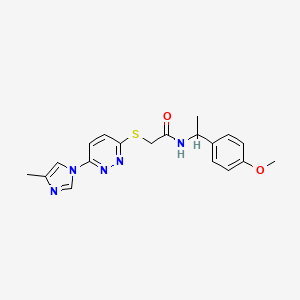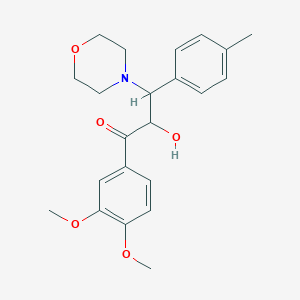![molecular formula C20H18Cl2N4O4S B2610671 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine CAS No. 1031236-58-4](/img/structure/B2610671.png)
4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a dichlorophenyl group, a nitrophenyl group, and a sulfonylpiperidine group. These groups are common in many pharmaceutical compounds and could potentially exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through the reaction of a hydrazine with a 1,3-diketone . The dichlorophenyl group could be introduced through electrophilic aromatic substitution, and the nitrophenyl group through nitration . The sulfonylpiperidine group could be formed through a sulfonation reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrazole ring is a five-membered ring containing two nitrogen atoms, which can participate in hydrogen bonding and can have a significant impact on the compound’s reactivity . The dichlorophenyl and nitrophenyl groups are aromatic rings, which contribute to the compound’s stability and can also participate in various interactions .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring could undergo reactions at the nitrogen atoms, such as alkylation or acylation . The dichlorophenyl group could undergo further electrophilic aromatic substitution reactions, and the nitro group could be reduced to an amino group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrazole ring and the dichlorophenyl and nitrophenyl groups would likely make the compound relatively non-polar and lipophilic, which could influence its solubility and permeability .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The chemical compound, similar to 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine, has been synthesized and characterized for its structure using methods such as melting point, NMR, FT-IR, and HRMS. For instance, a study reported the crystal structure of a compound with an arylsulfonyl moiety, highlighting its significance in structural chemistry (Wang et al., 2015).
Biological Activities
Compounds similar to 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine have been studied for their biological activities, including:
Herbicidal and Insecticidal Activities:
- A study highlighted that certain derivatives exhibit favorable herbicidal and insecticidal activities, suggesting potential agricultural applications (Wang et al., 2015).
Antimicrobial Activities:
- Research has been conducted on derivatives for their antibacterial and antifungal activities, indicating their potential in addressing microbial resistance and infections (Shah et al., 2014).
Anti-inflammatory and Anticancer Activities:
- Studies have synthesized and evaluated compounds for their anti-inflammatory and anticancer properties, providing insights into their therapeutic potential (Abdellatif et al., 2014).
Inhibition of Carbonic Anhydrase Isoenzymes:
- Research has focused on the inhibitory effects of similar compounds on carbonic anhydrase isoenzymes, a vital aspect in understanding their biochemical interactions and potential medical applications (Bülbül et al., 2008).
Antiviral Evaluation:
- Some derivatives have been prepared and tested for their antiviral activity against specific viruses like Herpes Simplex Virus, indicating their potential role in antiviral drug development (Shamroukh et al., 2007).
Cytotoxic Evaluation:
- Novel series of compounds have been synthesized and evaluated for their cytotoxicity against cancer cell lines, suggesting their use in cancer treatment strategies (Ahsan et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it. It’s important to note that many pyrazole derivatives have been found to have biological activity, which could potentially include toxic effects .
Propriétés
IUPAC Name |
4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O4S/c21-14-5-6-15(16(22)11-14)18-12-17(23-24-18)13-7-9-25(10-8-13)31(29,30)20-4-2-1-3-19(20)26(27)28/h1-6,11-13H,7-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWZBZLAZZOCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2610589.png)

![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2610592.png)
![N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine hydrochloride](/img/structure/B2610595.png)
![Methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate](/img/structure/B2610597.png)

![N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide](/img/structure/B2610599.png)
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2610605.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2610606.png)
![1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane](/img/structure/B2610607.png)
![2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610608.png)
![N-cyano-N-{[2-(2,6-difluorophenyl)-1,3-oxazol-4-yl]methyl}aniline](/img/structure/B2610610.png)
![(2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2610611.png)